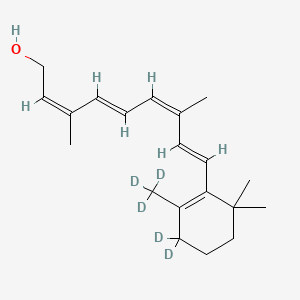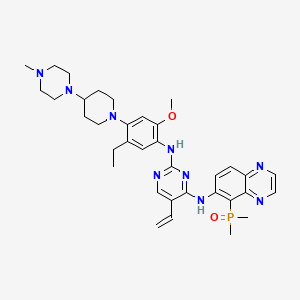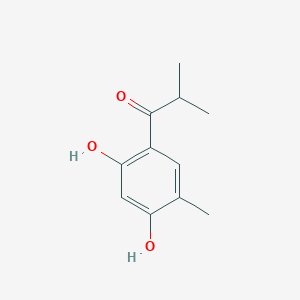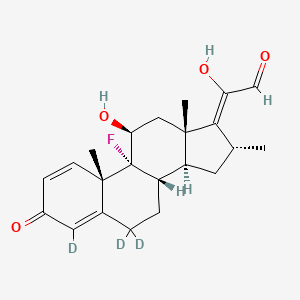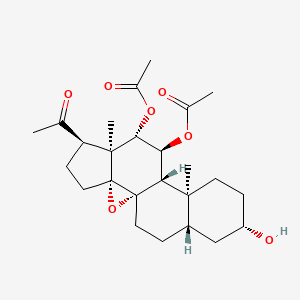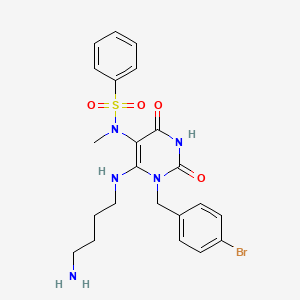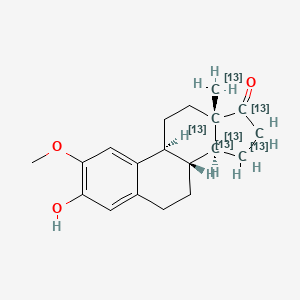
2-Methoxyestrone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyestrone-13C6 is a stable isotope-labeled compound, specifically a methoxylated catechol estrogen and a metabolite of estrone. It is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications. The compound has a pKa value of 10.81 and is known for its low affinity for estrogen receptors, lacking significant estrogenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyestrone-13C6 is synthesized through the methylation of 2-hydroxyestrone using catechol O-methyltransferase. The reaction involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 2-position of 2-hydroxyestrone .
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes, such as carbon-13, into the molecular structure. This is typically achieved through isotope labeling techniques during the synthesis process. The compound is then purified and characterized to ensure its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyestrone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyestrone and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxyestrone-13C6 is widely used in scientific research, including:
Chemistry: As a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: To study estrogen metabolism and its effects on biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of estrogenic compounds.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
2-Methoxyestrone-13C6 exerts its effects primarily through its role as a metabolite of estrone. It is formed by the methylation of 2-hydroxyestrone via catechol O-methyltransferase. The compound has very low affinity for estrogen receptors and lacks significant estrogenic activity. Its primary action involves the modulation of estrogen metabolism and the potential generation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestradiol: Another methoxylated catechol estrogen with similar metabolic pathways but different biological activities.
4-Methoxyestrone: A positional isomer with different chemical and biological properties.
2-Hydroxyestrone: The precursor to 2-Methoxyestrone-13C6, involved in similar metabolic pathways
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of metabolic processes. Its low estrogenic activity also distinguishes it from other estrogen metabolites, making it a useful tool in studies focused on non-estrogenic pathways .
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
306.35 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI Key |
WHEUWNKSCXYKBU-LNBSBECGSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


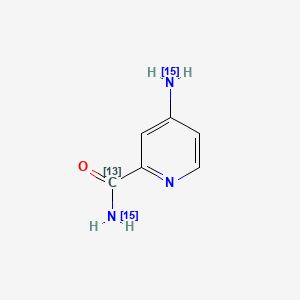
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)

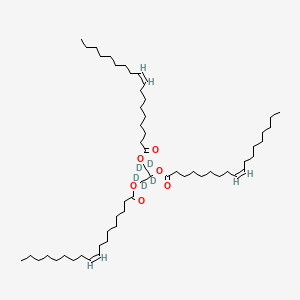
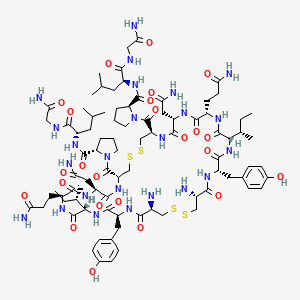
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
